molecular formula C15H17ClN4O2S B4786163 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-ethyl-1H-pyrazole-4-sulfonamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-ethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B4786163
M. Wt: 352.8 g/mol
InChI Key: QCHWTDLOGXTOHQ-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-ethyl-1H-pyrazole-4-sulfonamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-ethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O2S/c1-2-20-10-13(9-18-20)23(21,22)19-6-5-11-8-17-15-4-3-12(16)7-14(11)15/h3-4,7-10,17,19H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHWTDLOGXTOHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)NCCC2=CNC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-ethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The resulting indole derivative can then be further functionalized to introduce the chloro group at the 5-position.

The next step involves the introduction of the pyrazole moiety. This can be achieved through the reaction of the indole derivative with an appropriate pyrazole precursor under suitable reaction conditions. The final step involves the sulfonation of the pyrazole ring to introduce the sulfonamide group. This can be done using sulfonyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-ethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups at the 5-position of the indole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-ethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular processes .

Comparison with Similar Compounds

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-ethyl-1H-pyrazole-4-sulfonamide can be compared with other indole derivatives such as:

  • N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-1-ethyl-1H-pyrazole-4-sulfonamide
  • N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-ethyl-1H-pyrazole-4-sulfonamide
  • N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-ethyl-1H-pyrazole-4-sulfonamide

These compounds share similar core structures but differ in the substituents on the indole ring. The presence of different substituents can significantly impact their biological activity and chemical properties, making each compound unique in its own right .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-ethyl-1H-pyrazole-4-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-ethyl-1H-pyrazole-4-sulfonamide

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